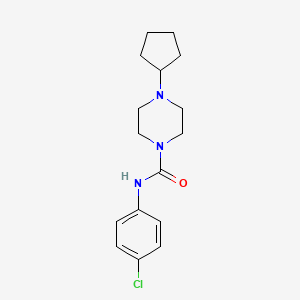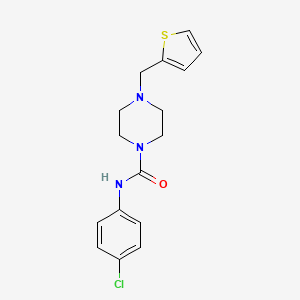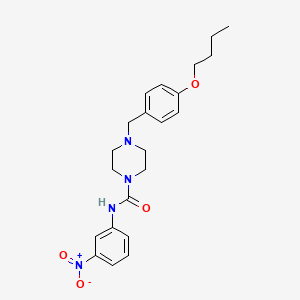
4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is not fully understood. It has been reported to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and protein kinase C. It has also been shown to modulate the expression of several genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide in lab experiments is its potential to inhibit cancer cell growth and survival. It has also been reported to have anti-inflammatory and analgesic effects, which could be useful in studying the mechanisms of pain and inflammation. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to study its potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further optimization of the synthesis method could improve the yield and purity of the compound, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
4-(4-butoxybenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been studied for its potential applications in scientific research. It has been reported to have activity against several types of cancer cells, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Propiedades
IUPAC Name |
4-[(4-butoxyphenyl)methyl]-N-(3-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-2-3-15-30-21-9-7-18(8-10-21)17-24-11-13-25(14-12-24)22(27)23-19-5-4-6-20(16-19)26(28)29/h4-10,16H,2-3,11-15,17H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGXNDNCMNYKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4284650.png)
![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4284656.png)
![3,5-dihydroxy-N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}benzohydrazide](/img/structure/B4284663.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B4284668.png)
![ethyl 4-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B4284679.png)
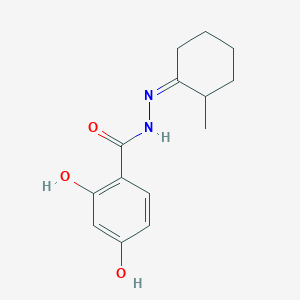
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4284687.png)
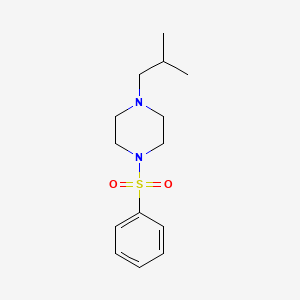
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide](/img/structure/B4284714.png)
![N-allyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284717.png)
![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acrylonitrile](/img/structure/B4284723.png)

